Tiamulin vs. Valnemulin: A 100-Fold Difference in Potency Against Mycoplasma hyopneumoniae Defines Therapeutic Positioning
A direct head-to-head comparison using broth microdilution against recent field isolates of Mycoplasma hyopneumoniae demonstrates that valnemulin is 100-fold more potent than tiamulin [1]. While valnemulin exhibits exceptional activity, this potency differential is critical for procurement decisions, as tiamulin remains a highly effective and economically viable first-line treatment option where valnemulin's extreme potency is not clinically mandated.
| Evidence Dimension | In vitro potency (MIC90) |
|---|---|
| Target Compound Data | 0.05 μg/mL |
| Comparator Or Baseline | Valnemulin: 0.0005 μg/mL |
| Quantified Difference | 100-fold less active than valnemulin |
| Conditions | Broth microdilution method against recent field strains of M. hyopneumoniae |
Why This Matters
This quantifies the precise potency spectrum of tiamulin relative to a next-generation pleuromutilin, enabling informed selection based on required efficacy level and cost-benefit analysis.
- [1] Hannan PC, Windsor HM, Ripley PH. In vitro susceptibilities of recent field isolates of Mycoplasma hyopneumoniae and Mycoplasma hyosynoviae to valnemulin (Econor), tiamulin and enrofloxacin. Res Vet Sci. 1997;63(2):157-160. View Source
